molecular formula C16H13N3O3S B6498439 4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide CAS No. 946284-97-5

4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide

Cat. No. B6498439
CAS RN: 946284-97-5
M. Wt: 327.4 g/mol
InChI Key: VUHDRIZHYWCNSX-UHFFFAOYSA-N
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Description

4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide (TOB) is a synthetic compound that is used in a wide range of scientific research applications. It is a member of the benzamide family and is composed of a thiophene ring, an oxazole ring, and an acetamido group. TOB is a versatile compound that has a wide range of biochemical and physiological effects, as well as a variety of advantages and limitations for laboratory experiments.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing thiophene and oxazole rings exhibit significant anticancer properties. 4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide has been studied for its potential to inhibit the growth of various cancer cell lines. The presence of the thiophene ring enhances the compound’s ability to interfere with cancer cell proliferation and induce apoptosis, making it a promising candidate for anticancer drug development .

Antimicrobial Properties

The compound has demonstrated potent antimicrobial activity against a range of bacterial and fungal pathogens. The thiophene and oxazole moieties contribute to its effectiveness in disrupting microbial cell walls and inhibiting essential enzymes. This makes 4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide a valuable compound in the development of new antibiotics and antifungal agents .

Anti-inflammatory Effects

Studies have indicated that 4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide possesses significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This makes it a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Activity

The compound has been found to exhibit strong antioxidant activity, which is crucial in protecting cells from oxidative stress and damage. The presence of the thiophene ring enhances its ability to scavenge free radicals and reduce oxidative damage, making it a potential candidate for the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders .

Material Science Applications

Beyond its biological applications, 4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide has potential uses in material science. Its unique chemical structure allows it to be used in the development of organic semiconductors and conductive polymers, which are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Therapeutic importance of synthetic thiophene Recent strategies in the synthesis of thiophene derivatives Synthesis and Biological Evaluation of (Thiophene-2-yl)-4 Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl

properties

IUPAC Name

4-[[2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c17-16(21)10-3-5-11(6-4-10)18-15(20)9-12-8-13(22-19-12)14-2-1-7-23-14/h1-8H,9H2,(H2,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHDRIZHYWCNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetamido)benzamide

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